molecular formula C12H11N3 B11901224 6-Amino-2,3-dimethylquinoline-4-carbonitrile CAS No. 855165-27-4

6-Amino-2,3-dimethylquinoline-4-carbonitrile

Cat. No.: B11901224
CAS No.: 855165-27-4
M. Wt: 197.24 g/mol
InChI Key: YNZNYTTVRLSCSO-UHFFFAOYSA-N
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Description

6-Amino-2,3-dimethylquinoline-4-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, organic synthesis, and material science. The presence of an amino group and a carbonitrile group in the quinoline ring enhances its reactivity and makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3-dimethylquinoline-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with malononitrile under basic conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dimethylquinoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-2,3-dimethylquinoline-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dimethylquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group and carbonitrile group in the quinoline ring allow the compound to form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2,3-dimethylquinoline-4-carbonitrile is unique due to the presence of both the amino group and the carbonitrile group in the quinoline ring. This combination of functional groups enhances its reactivity and allows for a wide range of chemical transformations. Additionally, the compound’s structural features contribute to its potential biological activities and make it a valuable intermediate in the synthesis of more complex molecules .

Properties

CAS No.

855165-27-4

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

6-amino-2,3-dimethylquinoline-4-carbonitrile

InChI

InChI=1S/C12H11N3/c1-7-8(2)15-12-4-3-9(14)5-10(12)11(7)6-13/h3-5H,14H2,1-2H3

InChI Key

YNZNYTTVRLSCSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=CC(=CC2=C1C#N)N)C

Origin of Product

United States

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